REACTION_CXSMILES
|
[CH:1]1[CH:5]=[C:4]([CH2:6][C:7]2[NH:11][CH:10]=[CH:9][CH:8]=2)[NH:3][CH:2]=1.C1([Mg]Br)C(C)=CC(C)=CC=1C.[CH:23](OC1C=CC=CC=1)=[O:24]>C1C2=CC3NC(C=C4N=C(C=C5NC(=CC(=N2)C1)C=C5)C=C4)=CC=3.C1COCC1>[CH:9]1[CH:8]=[C:7]([CH2:6][C:4]2[NH:3][C:2]([CH:23]=[O:24])=[CH:1][CH:5]=2)[NH:11][CH:10]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CNC(=C1)CC2=CC=CN2
|
Name
|
MesMgBr
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=C(C)C=C(C)C=C1C)[Mg]Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)OC1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CC2=NC1=CC3=CC=C(N3)C=C4C=CC(=N4)C=C5C=CC(=C2)N5
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
for the synthesis of 1-formyldipyrromethanes.21 The formylation method
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
CUSTOM
|
Details
|
at −78° C.
|
Name
|
|
Type
|
product
|
Smiles
|
C1=CNC(=C1)CC2=CC=C(N2)C=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |